

Check Availability & Pricing

# The Role of Alarmins in SARS-CoV-2 Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SARS-CoV-2-IN-33 |           |
| Cat. No.:            | B15568030        | Get Quote |

Executive Summary: The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for coronavirus disease 2019 (COVID-19), can trigger a dysregulated and excessive inflammatory response, leading to severe lung pathology and multi-organ failure. A critical component of this hyperinflammation is the release of endogenous danger signals known as alarmins. These molecules, released by stressed or dying cells, act as potent activators of the innate immune system, contributing significantly to the "cytokine storm" observed in severe COVID-19 cases. This guide provides an in-depth examination of the key alarmins involved in SARS-CoV-2 pathogenesis, their signaling pathways, their correlation with disease severity, and their potential as both biomarkers and therapeutic targets.

#### Introduction to Alarmins

Alarmins, also known as Damage-Associated Molecular Patterns (DAMPs), are a diverse group of endogenous molecules released from cells upon non-programmed cell death (necrosis) or under conditions of significant stress or injury.[1][2] Unlike pathogen-associated molecular patterns (PAMPs), which are foreign to the host, alarmins are host-derived molecules that signal danger to the immune system.[3] Their primary function is to alert and activate the innate immune system, initiating and amplifying inflammatory responses to eliminate threats and begin tissue repair processes.[2][4] Key families of alarmins implicated in COVID-19 include S100 proteins, High-Mobility Group Box 1 (HMGB1), and members of the Interleukin-1 (IL-1) family.[1][2]



# Key Alarmins Implicated in SARS-CoV-2 Pathogenesis S100A8/A9 (Calprotectin)

The S100A8/A9 heterodimer, also known as calprotectin, is one of the most abundant alarmins found in inflammatory conditions.[5] It is primarily released by activated or necrotic neutrophils and monocytes.[5] In COVID-19 patients, serum levels of S100A8/A9 are markedly elevated compared to healthy individuals and correlate strongly with disease severity, ICU admission, and fatal outcomes.[4][5] S100A8 was identified as the most significantly induced gene among all known alarmins in response to SARS-CoV-2, with its upregulation corresponding to the viral load in the lungs.[4] Some studies suggest S100A8/A9 is a more sensitive alarmin than HMGB1 in the early stages of SARS-CoV-2 infection.[5][6]

#### **High-Mobility Group Box 1 (HMGB1)**

HMGB1 is a nuclear protein that, when released into the extracellular space, functions as a potent alarmin.[2][7] It can be released from necrotic cells or actively secreted by immune cells like macrophages. Elevated serum levels of HMGB1 are strongly associated with inferior clinical outcomes and mortality in COVID-19 patients, particularly those admitted to the ICU.[6] [8] HMGB1 is believed to contribute to the cytokine storm through its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), promoting the release of pro-inflammatory cytokines.[1][7] Furthermore, HMGB1 may worsen the disease by upregulating the expression of ACE2, the receptor for SARS-CoV-2, in alveolar epithelial cells.[1]

#### Interleukin-1 (IL-1) Family Cytokines

The IL-1 family includes several members that act as alarmins, most notably IL-1 $\alpha$  and IL-33.[2] [9]

- IL-1 $\alpha$ : This cytokine is expressed by various cells and can be released upon cell death, acting as a powerful pro-inflammatory signal. Higher levels of IL-1 $\alpha$  have been observed in viral infections, including COVID-19.[1]
- IL-33: Released from damaged epithelial and endothelial cells, IL-33 is a key alarmin in airway diseases.[9][10] Studies show that both transcript and protein levels of IL-33 are



increased in the lung tissue of mice infected with SARS-CoV-2.[10] The IL-33/ST2 signaling axis is implicated as an enhancer of COVID-19 disease severity, driving pulmonary inflammation and immune dysfunction.[10][11]

# Signaling Pathways Activated by Alarmins in COVID-19

Upon release, alarmins bind to Pattern Recognition Receptors (PRRs) on immune cells, such as macrophages and dendritic cells, triggering downstream signaling cascades that culminate in a massive inflammatory response.[12]

#### PRR Engagement and NF-kB Activation

Alarmins like HMGB1 and S100A8/A9 primarily signal through TLR4 and RAGE.[1][12][13] This engagement activates intracellular signaling pathways, most notably the nuclear factor kappalight-chain-enhancer of activated B cells (NF-κB) pathway.[13][14] NF-κB is a master transcriptional regulator of inflammation, inducing the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, pro-IL-1β) and chemokines (e.g., IL-8, CCL2), which recruit more immune cells to the site of infection, creating a powerful inflammatory feedback loop.[14]





Click to download full resolution via product page

**Caption:** Alarmin signaling cascade in SARS-CoV-2 infection.



#### **Inflammasome Activation**

Several SARS-CoV-2 proteins (e.g., ORF3a, E, N) can directly or indirectly trigger the assembly of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells.[15][16] This process is further amplified by alarmins. The assembled inflammasome activates Caspase-1, an enzyme that cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, highly inflammatory forms.[15][17] The release of mature IL-1 $\beta$  and IL-18 is a hallmark of severe COVID-19 and a major driver of the cytokine storm and pyroptosis, a form of inflammatory cell death.[16][17][18]

## **Quantitative Correlation with COVID-19 Severity**

Elevated levels of circulating alarmins serve as robust biomarkers for predicting disease progression and poor clinical outcomes in COVID-19 patients.

Table 1: Correlation of Alarmin Levels with Clinical Outcomes in COVID-19



| Alarmin   | Patient Cohort                                            | Finding                                                              | Statistical<br>Significance | Reference |
|-----------|-----------------------------------------------------------|----------------------------------------------------------------------|-----------------------------|-----------|
| S100A8/A9 | Hospitalized Patients (General Ward vs. Healthy Controls) | Significantly<br>elevated levels<br>in patients.                     | P = 0.033                   | [6]       |
|           | ICU vs. Non-ICU<br>Patients                               | Much higher extracellular levels in ICU patients.                    | Not specified               | [6]       |
|           | Fatal vs.<br>Survived Cases                               | Significantly higher levels in fatal cases.                          | Not specified               | [4]       |
|           | Predictive Value<br>(ICU Admission)                       | Area Under the Receiver Operating Characteristic (AUROC) of 0.64.    | Not specified               | [4]       |
|           | Predictive Value<br>(Fatal Outcome)                       | AUROC of 0.80.                                                       | Not specified               | [4]       |
| HMGB1     | ICU vs. Non-ICU<br>Patients                               | Much higher extracellular levels in ICU patients.                    | Not specified               | [6]       |
|           | Fatal vs.<br>Survived Cases                               | Significantly higher levels in fatal cases.                          | Not specified               | [6]       |
|           | Correlation with<br>Cytokines                             | Correlated with<br>12 cytokines,<br>including IL-8,<br>MCP-1, MCP-3. | P < 0.0001                  | [6]       |



| IL-6 & IL-10 | Hospitalized Patients | Strongly correlated with WHO ordinal scale of illness severity. |  $p \le 0.001$  |[19] |

#### **Methodologies for Alarmin Research in COVID-19**

Studying the role of alarmins requires specific and sensitive methodologies for their detection and quantification in biological samples.



Click to download full resolution via product page

**Caption:** Workflow for studying alarmins in COVID-19 patients.

#### Sample Collection and Processing

- Source: Serum and plasma are the most common matrices for quantifying circulating alarmins.[20] Lung tissue from post-mortem samples can also be used to assess local alarmin expression.[4]
- Protocol: Blood samples should be collected in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma). Samples must be processed promptly by centrifugation to separate serum/plasma from blood cells and stored at -70°C or lower to prevent protein degradation.[20]

### **Quantification Protocols**

Enzyme-Linked Immunosorbent Assay (ELISA) / Multiplex Immunoassay: This is the gold standard for quantifying specific proteins like alarmins in fluid samples.



- Plate Coating: Microtiter plates are pre-coated with a capture antibody specific to the target alarmin (e.g., anti-HMGB1).
- Sample Incubation: Patient serum/plasma samples and standards (known concentrations of the alarmin) are added to the wells and incubated. The alarmin in the sample binds to the capture antibody.
- Washing: Unbound material is washed away.
- Detection Antibody: A biotinylated detection antibody, also specific to the alarmin, is added.
   This antibody binds to a different epitope on the captured alarmin.
- Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
- Measurement: The reaction is stopped, and the optical density (absorbance) is measured
  using a plate reader. The concentration of the alarmin in the sample is determined by
  comparing its absorbance to the standard curve. Note: For some alarmins like IL-33, a
  modified protocol involving acid treatment may be necessary to dissociate the alarmin from
  its soluble receptor (sST2) for accurate total quantification.[20]

#### **Cellular and Molecular Assays**

- Immunofluorescence/Immunohistochemistry: These techniques are used to visualize the location of alarmins within tissues. For example, they can demonstrate the translocation of HMGB1 from the nucleus to the cytoplasm or extracellular space during cell stress, a key indicator of its activation as an alarmin.[21]
  - Tissue Preparation: Tissue sections are fixed (e.g., with 4% paraformaldehyde),
     permeabilized, and blocked.[21]
  - Primary Antibody: The tissue is incubated with a primary antibody specific to the alarmin (e.g., rabbit anti-HMGB1).[21]



- Secondary Antibody: A fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 594) is applied.
- Imaging: The tissue is imaged using a fluorescence microscope to visualize the location and relative abundance of the alarmin.
- Western Blot: This method is used to detect and semi-quantify alarmin proteins in cell lysates or conditioned media, confirming their presence and potential secretion.[21]

#### **Therapeutic Targeting of Alarmins in COVID-19**

Given their central role in driving hyperinflammation, alarmins and their signaling pathways represent promising therapeutic targets for mitigating severe COVID-19.

- Direct Alarmin Neutralization: Monoclonal antibodies that directly bind and neutralize alarmins like IL-33 or their receptors (e.g., anti-ST2) are under investigation to block their pro-inflammatory effects.[1][2]
- Inhibition of Alarmin Receptors: Antagonists for receptors like TLR4 and RAGE could prevent the downstream signaling initiated by alarmins such as HMGB1.[1]
- Inflammasome Inhibition: Drugs that inhibit the NLRP3 inflammasome, such as MCC950 (in pre-clinical studies), could prevent the maturation and release of IL-1β and IL-18, thereby dampening the inflammatory cascade.[15][22]
- Targeting Downstream Cytokines: Approved drugs that block the effects of downstream cytokines, such as IL-6 receptor inhibitors (Tocilizumab) and IL-1 inhibitors (Anakinra), are already used in specific circumstances to manage the cytokine storm in severe COVID-19 patients.[14][23]

#### Conclusion

Alarmins are not merely biomarkers but are active drivers of the pathogenesis of severe COVID-19. Their release following SARS-CoV-2-induced cell damage initiates a vicious cycle of inflammation, recruiting immune cells and triggering the production of a cascade of cytokines that can lead to acute respiratory distress syndrome and multi-organ failure.[1][14] Understanding the specific roles and signaling pathways of alarmins like S100A8/A9, HMGB1,



and IL-33 has provided critical insights into the immunopathology of the disease. The quantification of these molecules offers a valuable tool for patient risk stratification, while the targeted inhibition of alarmin pathways holds significant promise for developing novel therapeutic strategies to control the devastating hyperinflammatory response in high-risk patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alarmins, COVID-19 and comorbidities PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning off the alarm Targeting alarmins and other epithelial mediators of allergic inflammation with biologics PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alarmins and their receptors as modulators and indicators of alloimmune responses -PMC [pmc.ncbi.nlm.nih.gov]
- 4. S100A8/A9 in COVID-19 pathogenesis: Impact on clinical outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tecan.com [tecan.com]
- 7. medrxiv.org [medrxiv.org]
- 8. Elevated serum levels of S100A8/A9 and HMGB1 at hospital admission are correlated with inferior clinical outcomes in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of IL-1 family of cytokines and receptors in pathogenesis of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 10. The alarmin IL-33 exacerbates pulmonary inflammation and immune dysfunction in SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALARMINS AND IMMUNITY PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]



- 14. Inflammatory pathways in COVID-19: Mechanism and therapeutic interventions PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inflammasomes: a rising star on the horizon of COVID-19 pathophysiology [frontiersin.org]
- 16. NLRP3 inflammasome activation and SARS-CoV-2-mediated hyperinflammation, cytokine storm and neurological syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inflammasome activation by SARS-CoV-2 and its participation in COVID-19 exacerbation
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Laboratory biomarkers associated with COVID-19 severity and management PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum alarmins and the risk of incident interstitial lung disease in rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. probiologists.com [probiologists.com]
- To cite this document: BenchChem. [The Role of Alarmins in SARS-CoV-2 Pathogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568030#exploring-the-role-of-alarmins-in-sars-cov-2-pathogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com